Cas no 2366997-19-3 ((2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine)

(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chiral heterocyclic compound featuring an iodine substituent at the 4-position and a methyl group at the 2-position of the pyrrolopyridine scaffold. Its stereospecific (S)-configuration makes it valuable for asymmetric synthesis and pharmaceutical research, particularly in the development of bioactive molecules. The iodine moiety offers versatility for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise structural modifications. The rigid fused-ring system enhances stability while maintaining reactivity, making it a useful intermediate in medicinal chemistry for targeting CNS or oncology-related pathways. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications.
(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine structure
2366997-19-3 structure
Product Name:(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
CAS No:2366997-19-3
MF:C8H9IN2
MW:260.074933767319
CID:5223593
Update Time:2025-05-19

(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
    • Inchi: 1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m0/s1
    • InChI Key: PEDZNWHQHIHSTI-YFKPBYRVSA-N
    • SMILES: C12N[C@@H](C)CC1=C(I)C=CN=2

(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Research Brief on (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3)

In recent years, the compound (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic scaffold is of particular interest due to its potential applications in drug discovery, especially in the development of kinase inhibitors and other targeted therapies. The unique structural features of this compound, including its iodine substitution and stereochemical configuration, make it a valuable intermediate for the synthesis of biologically active molecules.

Recent studies have focused on the synthesis and characterization of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, as well as its derivatives. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structure and purity of the compound. Additionally, computational modeling and docking studies have provided insights into its potential binding modes with various biological targets, particularly kinases involved in cancer and inflammatory diseases.

One of the key findings from recent research is the compound's role as a precursor in the synthesis of potent and selective kinase inhibitors. For example, derivatives of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have shown promising inhibitory activity against specific kinases, such as JAK2 and EGFR, which are critical targets in oncology. These findings highlight the compound's potential as a building block for the development of novel therapeutics.

Furthermore, the stereochemistry of the compound has been found to significantly influence its biological activity. The (S)-configuration at the 2-position has been associated with enhanced binding affinity and selectivity for certain kinase targets. This underscores the importance of stereochemical control in the design and synthesis of kinase inhibitors based on this scaffold.

In addition to its applications in kinase inhibitor development, (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has also been explored as a tool compound in chemical biology. Its iodine moiety allows for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse libraries of analogs for structure-activity relationship (SAR) studies. This versatility makes it a valuable asset in medicinal chemistry campaigns.

Despite these promising developments, challenges remain in the optimization of this scaffold for clinical applications. Issues such as metabolic stability, solubility, and off-target effects need to be addressed in future studies. However, the progress made so far provides a strong foundation for further exploration of (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and its derivatives in drug discovery.

In conclusion, (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS: 2366997-19-3) represents a promising scaffold in chemical biology and medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable intermediate for the development of kinase inhibitors and other targeted therapies. Continued research into its synthesis, derivatization, and biological evaluation will likely yield further insights and potential therapeutic applications.

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